molecular formula C26H24IN3O4 B151921 5(6)-Iodoacetamidotetramethylrhodamine CAS No. 136538-85-7

5(6)-Iodoacetamidotetramethylrhodamine

Cat. No. B151921
M. Wt: 569.4 g/mol
InChI Key: HENCSKZMSUJDLA-UHFFFAOYSA-N
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Description

Spectral Characterization of 5(6)-Iodoacetamidotetramethylrhodamine

The study titled "Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative" provides a comprehensive spectroscopic analysis of 5-iodoacetamidotetramethylrhodamine (5-IATR) and its derivative in various solvents . The research confirms the monomeric nature and purity of these compounds through absorption and fluorescence spectroscopy, alongside mass spectrometry. The probes were found to exist solely in their open form in polar solvents, allowing for the calculation of their natural lifetime and Förster distance. Fluorescence lifetimes were determined, and the homogeneity of probe distribution was assessed in polymer films using confocal microscopy and polarized fluorescence experiments. The study also investigated the orientation of the rhodamines in stretched polyvinyl alcohol films, revealing a strong environmental dependence of their optical properties, including the angle between absorption and emission dipole moments .

Synthesis Analysis of 5(6)-Iodoacetamidotetramethylrhodamine

The paper "Synthesis and characterisation of pure isomers of iodoacetamidotetramethylrhodamine" outlines the synthesis process of 5-IATR and its isomers . The synthesis began with the preparation of isomeric benzoylnitrobenzoate esters, followed by separation, structural assignment through NOE difference spectroscopy, and subsequent chemical reactions to produce the acetamido acids. These were then condensed with 3-(dimethylamino)phenol to yield acetamidorhodamines, which were finally converted into the pure 5- and 6-(iodoacetamido)tetramethylrhodamines. The study also provided a detailed examination of the visible spectroscopic properties and determined accurate extinction coefficients for these compounds .

Molecular Structure Analysis

The molecular structure of 5-IATR was elucidated using NOE difference spectroscopy as part of the synthesis process . This technique allowed for the assignment of structures to the isomeric compounds produced during the synthesis. The structural analysis is crucial for understanding the behavior of these molecules in various environments and their interaction with other molecules, which is essential for their application as fluorescent probes .

Chemical Reactions Analysis

The synthesis of 5-IATR involves a series of chemical reactions, including condensation, esterification, reduction of nitro groups, acetylation, ester hydrolysis, and final condensation with 3-(dimethylamino)phenol . These reactions were carefully controlled to produce the desired isomers with high purity, which is vital for their subsequent use in spectroscopic studies and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-IATR were analyzed through various spectroscopic methods. The probes' behavior in different solvents was studied, revealing that they are present only in their open form in polar solvents . The study also determined the fluorescence lifetimes and investigated the probes' distribution homogeneity in polymer films. The environmental dependence of the optical properties, such as the difference angle between the absorption and emission dipole moments, was a particularly intriguing finding, suggesting potential applications in environments where these properties can be exploited .

Scientific Research Applications

Subheading Spectral Characterization of 5(6)-Iodoacetamidotetramethylrhodamine

5(6)-Iodoacetamidotetramethylrhodamine has been extensively characterized spectroscopically. Zandvoort et al. (1999) conducted a thorough investigation into its spectroscopic properties, examining the probe in various solvents such as ethanol, water, and glycerol. The study used techniques like absorption and fluorescence spectroscopy, confocal microscopy, and polarized fluorescence experiments to establish the monomeric character and purity of the compound. A significant finding was the strong environmental dependence of its optical properties, particularly the difference angle between the absorption and emission dipole moment, which provides valuable insights for future research applications (Zandvoort et al., 1999).

Protein Interaction and Modification

Subheading Interaction with Muscle Fiber Proteins

The interaction of 5(6)-Iodoacetamidotetramethylrhodamine with muscle fiber proteins, specifically the myosin heavy chain, has been studied. Ajtai et al. (1992) discovered that different isomers of the compound modify the myosin heavy chain at distinct rates, influencing K(+)-EDTA- and Ca(2+)-activated ATPases differently. This research revealed the compound's stereospecificity for the myosin heavy chain, highlighting its potential for investigating muscle fiber protein structures and their interactions with other molecules (Ajtai et al., 1992).

Fluorescence Polarization and Orientation Studies

Subheading Orientation Studies in Skeletal Muscle Fibers

Sabido-David et al. (1998) utilized 5(6)-Iodoacetamidotetramethylrhodamine for steady-state fluorescence polarization studies in single skeletal muscle fibers. This research offers detailed insights into the orientation of myosin regulatory light chains, providing a deep understanding of muscle contraction and relaxation mechanisms at the molecular level. The study emphasized the distinct orientations of the 5- and 6-isomers and their changes during the rigor-to-relaxed transition, making it a significant contribution to the field of muscle physiology (Sabido-David et al., 1998).

Dye-Protein Complex Conformation

Subheading Conformation of Dye-Protein Complexes

The conformation of 5(6)-Iodoacetamidotetramethylrhodamine when bound to protein structures was explored by Ajtai and Burghardt (1995). Their research focused on how this compound, when bound as a dimer to the reactive sulfhydryl of myosin subfragment 1, changes in conformation and how these changes impact the dye-protein complex's spectroscopic signals. This detailed investigation offers valuable insights into the dye-protein interactions and their implications for understanding the protein's structural and functional aspects (Ajtai & Burghardt, 1995).

Safety And Hazards

This would cover any known hazards associated with the compound, including toxicity, flammability, and environmental impact, as well as appropriate safety precautions for handling and disposal.




  • Future Directions

    This would discuss potential areas for future research involving the compound, such as new synthetic methods, applications, or investigations into its properties or effects.




    For a specific compound like “5(6)-Iodoacetamidotetramethylrhodamine”, you may need to consult specialized databases or literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could reach out to researchers who specialize in this area. Please note that this is a general guide and the specifics may vary depending on the nature of the compound. I hope this helps! If you have any other questions, feel free to ask.


    properties

    IUPAC Name

    N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HENCSKZMSUJDLA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H24IN3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60436508
    Record name 6-IATR
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60436508
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    569.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5(6)-Iodoacetamidotetramethylrhodamine

    CAS RN

    136538-85-7
    Record name 6-IATR
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60436508
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5(6)-Iodoacetamidotetramethylrhodamine
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